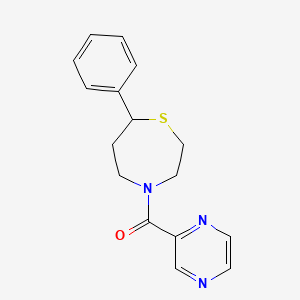
(7-Phenyl-1,4-thiazepan-4-yl)(pyrazin-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of “(7-Phenyl-1,4-thiazepan-4-yl)(pyrazin-2-yl)methanone” is C16H17N3OS. Detailed structural analysis would require more specific information or advanced techniques such as X-ray crystallography .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “this compound” can be determined through various experimental methods . Unfortunately, specific properties for this compound were not found in the available resources.Wissenschaftliche Forschungsanwendungen
Anticoronavirus and Antitumoral Activity
A study by Jilloju et al. (2021) discovered a series of compounds, including (7-Phenyl-1,4-thiazepan-4-yl)(pyrazin-2-yl)methanone derivatives, that showed promising in vitro anticoronavirus and antitumoral activities. The antitumoral activity was attributed to the inhibition of tubulin polymerization (Jilloju et al., 2021).
Antibacterial Screening
Landage et al. (2019) synthesized a new series of compounds, including derivatives of this compound, which were tested for their antibacterial activities. The study highlighted the potential of these compounds in antibacterial applications (Landage et al., 2019).
Antimicrobial Activity
A study by Kumar et al. (2012) investigated a series of this compound derivatives for antimicrobial activity. Most of these compounds exhibited activity comparable to standard drugs like ciprofloxacin and fluconazole (Kumar et al., 2012).
Anticancer Evaluation
Gouhar and Raafat (2015) synthesized a compound structurally related to this compound, which was evaluated for its potential as an anticancer agent. The synthesized compound showed promising results in anticancer assays (Gouhar & Raafat, 2015).
Potential Anticancer Agents in HepG-2 Cell Line
Xu et al. (2017) synthesized and evaluated novel pyrazoline derivatives, similar to this compound, for their cytotoxic effects on HepG-2 (human liver hepatocellular carcinoma cell line). The study identified several compounds with cytotoxicity in the micromolar range, indicating their potential as anticancer agents (Xu et al., 2017).
Novel Silver Complexes Targeting TrxR in SCLC Management
A recent study by Pellei et al. (2023) highlighted the synthesis of novel silver complexes using derivatives related to this compound, which showed significant antitumor activity. These complexes proved effective against small-cell lung carcinoma (SCLC) cells, indicating their potential in chemotherapy (Pellei et al., 2023).
Molecular Docking Studies
Shahana and Yardily (2020) conducted synthesis, characterization, and molecular docking studies of compounds structurally related to this compound. The docking studies provided insights into the antibacterial activity of the compound, demonstrating its potential in pharmaceutical applications (Shahana & Yardily, 2020).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
(7-phenyl-1,4-thiazepan-4-yl)-pyrazin-2-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS/c20-16(14-12-17-7-8-18-14)19-9-6-15(21-11-10-19)13-4-2-1-3-5-13/h1-5,7-8,12,15H,6,9-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWGSPXQUBIPQEK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2)C(=O)C3=NC=CN=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1H-benzo[d]imidazol-2-yl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamide](/img/structure/B2377784.png)

![6-Methyl-N-[(3R)-pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride](/img/structure/B2377788.png)
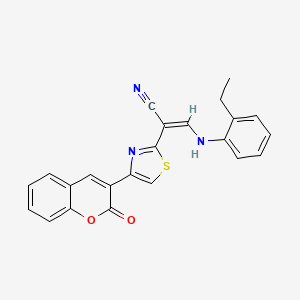


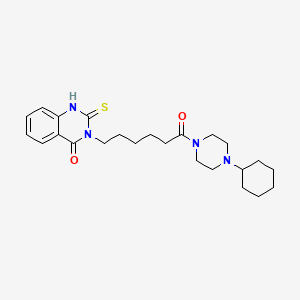

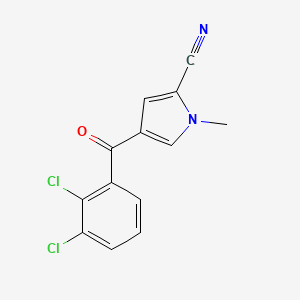
![{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}(morpholino)methanone](/img/structure/B2377800.png)
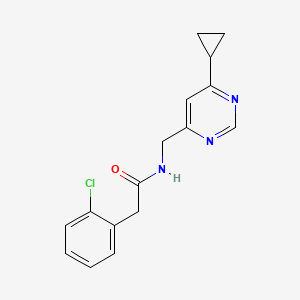


![1-(3,4-Dimethoxyphenyl)-2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2377807.png)